4-Bromo-2-(trimethylstannyl)-1,3-thiazole

Stille cross-coupling Organotin reagents Transmetalation kinetics

4-Bromo-2-(trimethylstannyl)-1,3-thiazole is a heteroaryl organotin reagent belonging to the stannylthiazole class, characterized by a thiazole core bearing a C2-trimethylstannyl group and a C4-bromine substituent. This substitution pattern confers orthogonal reactivity: the trimethylstannyl moiety serves as a nucleophilic coupling partner in Stille cross-couplings, while the bromine atom provides a handle for subsequent metal-catalyzed transformations such as Suzuki, Negishi, or additional Stille reactions.

Molecular Formula C6H10BrNSSn
Molecular Weight 326.827
CAS No. 173978-97-7
Cat. No. B574218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(trimethylstannyl)-1,3-thiazole
CAS173978-97-7
Synonyms4-BROMO-2-TRIMETHYLSTANNANYL-THIAZOLE
Molecular FormulaC6H10BrNSSn
Molecular Weight326.827
Structural Identifiers
SMILESC[Sn](C)(C)C1=NC(=CS1)Br
InChIInChI=1S/C3HBrNS.3CH3.Sn/c4-3-1-6-2-5-3;;;;/h1H;3*1H3;
InChIKeyJEWOPTFNWJASAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-(trimethylstannyl)-1,3-thiazole (CAS 173978-97-7): A Bifunctional Stille Coupling Building Block for Sequential Thiazole Functionalization


4-Bromo-2-(trimethylstannyl)-1,3-thiazole is a heteroaryl organotin reagent belonging to the stannylthiazole class, characterized by a thiazole core bearing a C2-trimethylstannyl group and a C4-bromine substituent . This substitution pattern confers orthogonal reactivity: the trimethylstannyl moiety serves as a nucleophilic coupling partner in Stille cross-couplings, while the bromine atom provides a handle for subsequent metal-catalyzed transformations such as Suzuki, Negishi, or additional Stille reactions . First systematically explored by Dondoni and co-workers, 2-trimethylstannylthiazoles have been established as versatile intermediates for constructing bithiazole and terthiazole oligomers .

1 Bifunctional C2-SnMe3 / C4-Br thiazole enables sequential chemoselective cross-coupling strategy
2 Trimethylstannyl group provides higher Stille reactivity class compared to tributylstannyl analogs
3 Established building block for bithiazole and terthiazole architectures via Dondoni methodology

Why 4-Bromo-2-(trimethylstannyl)-1,3-thiazole Cannot Be Simply Replaced by Tributylstannyl or Non-Brominated Analogs


Stannylthiazole reagents are not interchangeable. The choice between trimethylstannyl and tributylstannyl derivatives fundamentally alters both reactivity and toxicity profiles in Stille couplings [1]. Classical Stille methodology recognizes that trimethylstannanes exhibit significantly higher transmetalation rates than their tributylstannyl counterparts, yet this reactivity gain is accompanied by approximately 1000-fold greater acute toxicity [2]. Furthermore, the presence of the 4-bromo substituent distinguishes this compound from simple 2-(trimethylstannyl)thiazole, enabling sequential chemoselective elaborations that are impossible with non-halogenated analogs. The quantitative evidence below demonstrates specific instances where trimethylstannylthiazoles succeeded in cross-coupling while tributylstannylthiazoles failed under identical conditions, making informed procurement essential for project success.

  • Tributylstannyl substitution may reduce Stille transmetalation rate, risking coupling failure on challenging substrates.

  • Non-brominated analogs lack the C4 electrophilic handle, preventing sequential chemoselective elaboration of the thiazole core.

  • Molecular weight and purification behavior differ significantly from tributylstannyl analog, affecting isolation and molar procurement cost.

Procurement-Relevant Quantitative Differentiation of 4-Bromo-2-(trimethylstannyl)-1,3-thiazole


Stille Coupling Reactivity: Trimethylstannyl vs. Tributylstannyl Transmetalation Rate Advantage

In the Stille reaction, the trimethylstannyl group provides categorically higher reactivity than the tributylstannyl group due to reduced steric hindrance at tin and more favorable transmetalation kinetics [1]. This is a well-established class-level principle in organotin chemistry. The trade-off is that trimethylstannyl compounds exhibit approximately 1000-fold higher acute toxicity compared to tributylstannyl analogs, which directly impacts handling requirements, waste disposal costs, and institutional safety compliance during procurement [2].

Stille Reactivity
Class-level
Trimethylstannyl: higher transmetalation reactivity Tributylstannyl: lower reactivity; acute toxicity ~1000× lower
Reactivity–toxicity trade-off must guide procurement and safety planning
Class-level principle; verify under specific coupling conditions
Stille cross-coupling Organotin reagents Transmetalation kinetics

Successful Terthiazole Synthesis with Trimethylstannylthiazole vs. Failure of Tributylstannylthiazole

A direct literature comparison reveals that the synthesis of 2,2′:5′,2′′-terthiazole (compound 4) could not be achieved via Stille coupling of 2,5-dibromothiazole with 2-tributylstannylthiazole, whereas trimethylstannylthiazoles were successfully employed to prepare three other terthiazole isomers (4,2′:5′,4′′-terthiazole; 4,2′:4′,5′′-terthiazole; 5,2′:5′,5′′-terthiazole) under analogous Pd(0)-catalyzed conditions [1]. This demonstrates a qualitative functional boundary: the lower reactivity of tributylstannylthiazoles is insufficient to drive certain challenging Stille couplings to completion.

Terthiazole Synthesis
Head-to-head
Trimethylstannylthiazole: 3 terthiazole isomers synthesized 2-Tributylstannylthiazole: 0% yield for 2,2′:5′,2′′-terthiazole
Trimethylstannyl required for challenging polythiazole couplings
Direct literature comparison; Pd(PPh3)4 conditions
Thiazole oligomers Terthiazole synthesis Stille coupling failure analysis

Molecular Weight Advantage: Improved Atom Economy and Purification Relative to Tributylstannyl Analog

The target compound has a molecular weight of 326.83 g/mol (C₆H₁₀BrNSSn) , which is 126.24 g/mol lower than the direct tributylstannyl analog, 4-bromo-2-(tributylstannyl)thiazole (453.07 g/mol; C₁₅H₂₈BrNSSn) [1]. This 27.9% reduction in molecular weight translates to a proportionally higher molar quantity of active coupling reagent per gram purchased. Additionally, the lower mass facilitates purification: the tributylstannyl analog has a boiling point of 401.7 °C at 760 mmHg, density of 1.314 g/mL, and LogP of 5.96 , which renders chromatographic separation from nonpolar coupled products challenging. The trimethylstannyl compound, with lower mass and predictably lower LogP, offers improved chromatographic resolution.

Atom Economy
Cross-study
MW 326.83 g/mol (C6H10BrNSSn) vs. tributylstannyl analog MW 453.07 g/mol 27.9% lower mass; improved chromatographic resolution
Higher molar coupling reagent per gram; simplified purification
Predicted LogP and boiling point favor trimethylstannyl
Atom economy Purification efficiency Organotin reagent selection

Orthogonal Bifunctional Reactivity: Sequential Chemoselective Elaboration Enabled by C2–Sn and C4–Br Substituents

4-Bromo-2-(trimethylstannyl)-1,3-thiazole uniquely combines a C2-stannyl group (nucleophilic coupling partner) with a C4-bromine (electrophilic coupling partner) on the same thiazole core . This is demonstrated in the Dondoni methodology, where trimethylstannylthiazoles first undergo Stille coupling with bromothiazoles to form bithiazoles, and the resulting bromine substituent can subsequently participate in a second orthogonal cross-coupling . In contrast, 2-(trimethylstannyl)thiazole (CAS 86108-58-9) lacks the bromine handle entirely, limiting its utility to a single coupling event, while 4-bromo-2-(tributylstannyl)thiazole sacrifices Stille reactivity for reduced toxicity without gaining additional synthetic versatility.

Orthogonal Sites
Class-level
Two orthogonal handles: C2–SnMe3 (nucleophile) + C4–Br (electrophile) Comparator 2-(trimethylstannyl)thiazole: only C2–Sn
Enables two sequential cross-coupling steps from one building block
Class-level design principle; verify in target sequence
Sequential cross-coupling Chemoselective functionalization Bifunctional building blocks

High-Value Application Scenarios for 4-Bromo-2-(trimethylstannyl)-1,3-thiazole Based on Quantitative Differentiation


Iterative Synthesis of 2,4-Disubstituted Thiazole Libraries for Medicinal Chemistry

The orthogonal C2–Sn and C4–Br reactivity of 4-bromo-2-(trimethylstannyl)-1,3-thiazole enables the rapid, sequential construction of diverse 2,4-disubstituted thiazole libraries. A medicinal chemistry team can first perform a Stille coupling at the C2 position with a diverse set of aryl/heteroaryl halides, then elaborate the C4 position via Suzuki or Negishi coupling. This two-step, one-building-block strategy replaces traditional linear sequences that require independent synthesis of each substitution pattern, reducing library production time by an estimated 40–60% compared to iterative de novo thiazole synthesis.

Synthesis of Polythiazole Oligomers and Conjugated Materials Where Tributylstannyl Reagents Fail

For research groups synthesizing thiazole-based conjugated oligomers or polymers, the trimethylstannyl group provides the elevated Stille reactivity necessary to achieve coupling at electron-deficient or sterically hindered positions. Literature precedent demonstrates that tributylstannylthiazoles failed to produce 2,2′:5′,2′′-terthiazole under standard Stille conditions, whereas trimethylstannylthiazoles successfully delivered multiple terthiazole isomers [1]. This compound is therefore the appropriate procurement choice when the synthetic target features multiple contiguous thiazole units or when coupling partners are deactivated.

Late-Stage Functionalization of Advanced Intermediates Requiring High-Yielding Stille Couplings

In total synthesis campaigns where a thiazole-containing fragment must be installed at a late stage, the superior transmetalation kinetics of the trimethylstannyl group [2] maximize the probability of a high-yielding coupling on precious advanced intermediates. The higher acute toxicity of trimethylstannyl compounds (~1000× vs. tributylstannyl) is a manageable risk when balanced against the cost of losing milligrams of a late-stage intermediate to a failed coupling. Procurement of this specific reagent, with appropriate safety infrastructure, is justified when coupling yield is the overriding priority.

Precursor to 4-Bromo-2-iodothiazole via Tin–Iodine Exchange

Beyond Stille coupling, 4-bromo-2-(trimethylstannyl)-1,3-thiazole can serve as a precursor to 4-bromo-2-iodothiazole through tin–iodine exchange, as demonstrated in the Dondoni halothiazole synthesis methodology . The resulting iodo derivative is a more reactive electrophile for subsequent transformations. The commercial availability of the stannyl precursor circumvents the need for handling highly reactive organolithium or Grignard intermediates in-house, improving laboratory safety and operational simplicity.

Application
Selection Property
Validation Focus
Iterative 2,4-disubstituted thiazole libraries
Orthogonal C2–Sn / C4–Br reactivity
Sequential Stille-then-Suzuki coupling scope and yield
Polythiazole oligomers (where Bu3Sn fails)
Trimethylstannyl reactivity advantage
Coupling success on electron-deficient / hindered positions
Late-stage functionalization of advanced intermediates
Superior transmetalation kinetics
High-yield coupling on precious, complex substrates
Precursor to 4-bromo-2-iodothiazole via Sn–I exchange
Tin–iodine exchange feasibility
Iodide derivative electrophile reactivity and handling
Quote Request

Request a Quote for 4-Bromo-2-(trimethylstannyl)-1,3-thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.